

Interpreting the Certificate of Analysis for Nelfinavir-d4: A Technical Guide

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Compound of Interest

Compound Name: Nelfinavir-d4

Cat. No.: B12375477

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For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of a research compound.^[1] ^[2] This guide provides an in-depth interpretation of a typical Certificate of Analysis for **Nelfinavir-d4**, a deuterated form of the HIV-1 protease inhibitor Nelfinavir. Understanding the data presented in a CoA is essential for ensuring the accuracy and reproducibility of experimental results.^[3]

Nelfinavir-d4 is commonly used as an internal standard in pharmacokinetic and metabolic studies of Nelfinavir due to its similar chemical properties and distinct mass. The deuterium labeling provides a clear mass shift in mass spectrometry analysis, allowing for precise quantification of the unlabeled drug.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for **Nelfinavir-d4**. These values are presented as an example for interpretative purposes.

Table 1: General Properties

Test	Specification	Result
Product Name	Nelfinavir-d4	Conforms
CAS Number	159989-64-7 (unlabeled)	159989-64-7 (unlabeled)
Molecular Formula	C ₃₂ H ₄₁ D ₄ N ₃ O ₄ S	C ₃₂ H ₄₁ D ₄ N ₃ O ₄ S
Molecular Weight	571.81 g/mol	571.81 g/mol
Appearance	White to off-white solid	Conforms
Solubility	Soluble in DMSO, Ethanol	Conforms

Table 2: Quality and Purity Analysis

Test	Method	Specification	Result
Purity (HPLC)	HPLC	≥98%	99.5%
Identity (¹ H NMR)	¹ H NMR Spectroscopy	Conforms to structure	Conforms
Identity (Mass Spec)	Mass Spectrometry	Conforms to structure	Conforms
Isotopic Purity	Mass Spectrometry	≥99%	99.6%
Residual Solvents	GC-HS	As per USP <467>	Conforms
Water Content	Karl Fischer Titration	≤1.0%	0.2%
Storage Conditions	-	Store at -20°C	Store at -20°C

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of **Nelfinavir-d4** by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Reversed-phase C18 column (e.g., Nucleosil 100, 5 μ m).[4]
- Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., 25 mM monobasic sodium phosphate, pH adjusted to 3.4).[5]
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 220 nm.[5]
- Procedure: A solution of **Nelfinavir-d4** is prepared in a suitable solvent (e.g., acetonitrile/water mixture) and injected into the HPLC system. The retention time of the main peak corresponding to **Nelfinavir-d4** is recorded. The purity is calculated by dividing the area of the main peak by the total area of all peaks detected in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of **Nelfinavir-d4** and to determine its isotopic purity.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is typically used for Nelfinavir.
- Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z should correspond to the calculated molecular weight of **Nelfinavir-d4**.
- Procedure for Isotopic Purity: The relative intensities of the mass peaks corresponding to the deuterated (d4) and non-deuterated (d0) forms of Nelfinavir are measured. The isotopic purity is calculated as the percentage of the d4 form relative to the sum of all isotopic forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

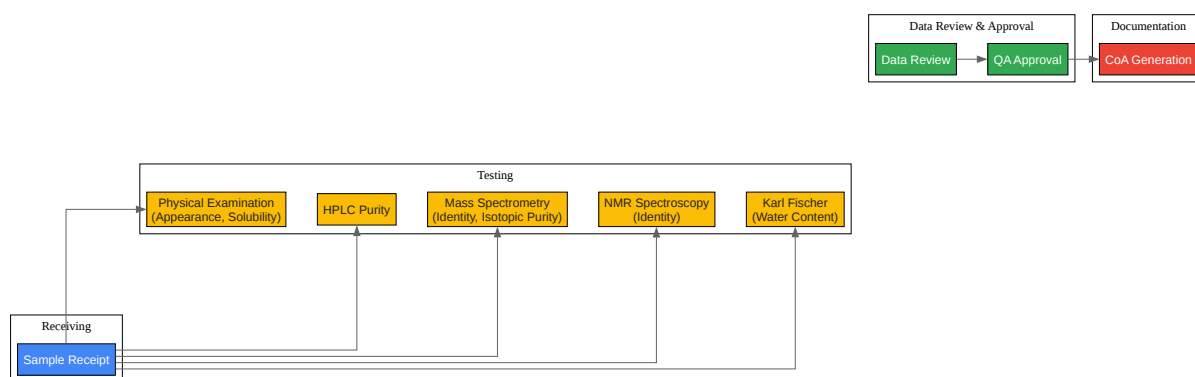
^1H NMR spectroscopy is used to confirm the chemical structure of **Nelfinavir-d4**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).
- Procedure: The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks in the spectrum should be consistent with the known structure of Nelfinavir. The presence of deuterium atoms will result in the absence of signals at the corresponding positions in the ¹H NMR spectrum compared to the unlabeled Nelfinavir standard.

Visualizations

Quality Control Workflow for a Pharmaceutical Standard

The following diagram illustrates the typical workflow for the quality control testing of a pharmaceutical standard like **Nelfinavir-d4**, from sample receipt to the issuance of the Certificate of Analysis.

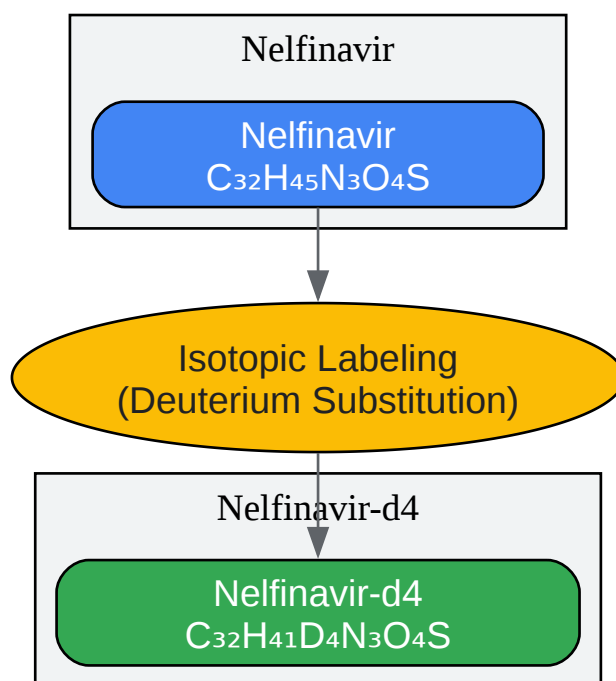


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Caption: Quality Control Testing Workflow for **Nelfinavir-d4**.

Relationship between Nelfinavir and Nelfinavir-d4

This diagram illustrates the relationship between Nelfinavir and its deuterated analog, **Nelfinavir-d4**, highlighting the isotopic labeling.



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Caption: Nelfinavir and its Deuterated Analog, **Nelfinavir-d4**.

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